Nicotinic acid hydrochloride

Vue d'ensemble

Description

Nicotinic acid hydrochloride, also known as this compound, is a water-soluble vitamin B3 derivative. It is an essential nutrient that plays a crucial role in various metabolic processes in the human body. This compound is commonly used to treat vitamin B3 deficiency, hyperlipidemia, and other related conditions. It is also a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital coenzymes in cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nicotinic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of nicotinic acid with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where nicotinic acid is dissolved in water, and hydrochloric acid is added to the solution. The mixture is then heated to promote the formation of niacin hydrochloride, which can be isolated by crystallization .

Industrial Production Methods

In industrial settings, niacin hydrochloride is produced through a similar process but on a larger scale. The production involves the use of high-purity nicotinic acid and hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting niacin hydrochloride is then purified through recrystallization and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions

Nicotinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic functions and therapeutic applications .

Common Reagents and Conditions

Oxidation: this compound can be oxidized to form nicotinic acid N-oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of niacin hydrochloride can yield nicotinamide using reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include nicotinic acid N-oxide, nicotinamide, and nicotinic acid esters. These products have various applications in pharmaceuticals and biochemical research .

Applications De Recherche Scientifique

Nicotinic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: this compound is essential for studying metabolic pathways and enzyme functions, particularly those involving NAD and NADP.

Medicine: It is used in the treatment of hyperlipidemia, pellagra, and other conditions related to vitamin B3 deficiency. .

Mécanisme D'action

Nicotinic acid hydrochloride exerts its effects through several mechanisms:

Lipid Metabolism: It decreases the levels of very low-density lipoproteins and low-density lipoproteins while increasing high-density lipoproteins.

NAD and NADP Synthesis: This compound is converted into NAD and NADP, which are crucial for various redox reactions and energy metabolism in cells.

Anti-inflammatory and Antioxidant Effects: It has been shown to reduce inflammation and oxidative stress, contributing to its therapeutic effects in various diseases.

Comparaison Avec Des Composés Similaires

Nicotinic acid hydrochloride is often compared with other similar compounds, such as:

Nicotinamide: Both niacin hydrochloride and nicotinamide are forms of vitamin B3, but they have different pharmacological properties.

Inositol Hexanicotinate: This is a form of niacin that is slowly hydrolyzed to release niacin, providing a sustained release and minimizing side effects.

Extended-Release Niacin: This formulation releases niacin gradually, reducing the risk of side effects while maintaining therapeutic efficacy.

This compound is unique in its ability to rapidly increase NAD and NADP levels, making it particularly effective in acute therapeutic settings .

Activité Biologique

Nicotinic acid hydrochloride, commonly known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Nicotinic acid functions primarily through several key mechanisms:

- Lipid Metabolism : Niacin decreases lipid levels by inhibiting diacylglycerol acyltransferase-2 in hepatocytes, which reduces triglyceride synthesis and subsequently lowers the production of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .

- Increased HDL Levels : It enhances the half-life of high-density lipoprotein (HDL) by inhibiting its catabolism, which contributes to cardiovascular health .

- Histamine Release : Niacin stimulates gastric histamine release, potentially increasing hydrochloric acid secretion, which may help alleviate symptoms of hypochlorhydria .

Lipid Profile Improvement

Nicotinic acid has been extensively studied for its effects on lipid profiles. A meta-analysis indicated that it significantly reduces serum phosphorus levels in dialysis patients and has favorable effects on lipid profiles .

Table 1: Effect of Nicotinic Acid on Lipid Profiles

Case Studies

Two notable case studies highlight the therapeutic potential of nicotinic acid:

- Hypochlorhydria Treatment : A 28-year-old male with chronic abdominal bloating was treated with incremental doses of nicotinic acid. Within three days, he reported increased energy and decreased bloating symptoms after reaching a dosage of 1200 mg/day .

- Pellagra Recovery : A case report documented a patient diagnosed with pellagra due to niacin deficiency. After administration of high-dose niacin, the patient's cognitive functions improved significantly within 35 days .

Clinical Applications

This compound is used in various clinical settings:

- Hyperlipidemia Management : It is prescribed to manage dyslipidemia by lowering LDL and triglycerides while raising HDL levels.

- Hypochlorhydria : As demonstrated in case studies, it may be beneficial for patients with insufficient stomach acid.

- Potential Antimicrobial Activity : Research indicates that nicotinic acid can enhance immune responses against bacterial infections, particularly by increasing neutrophil activity against pathogens like Staphylococcus aureus .

Safety and Side Effects

While generally considered safe, nicotinic acid can cause side effects such as flushing, gastrointestinal discomfort, and liver toxicity at high doses. Monitoring is essential when using it therapeutically.

Propriétés

IUPAC Name |

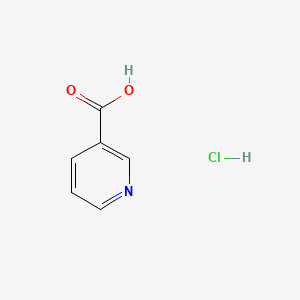

pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTWUVRCFHJPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-67-6 (Parent) | |

| Record name | Niacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060911 | |

| Record name | 3-Pyridinecarboxylic acid, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-79-3 | |

| Record name | 3-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niacin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.